molecular formula C18H25NO5S B2439232 N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide CAS No. 1421467-06-2

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide

Cat. No. B2439232
M. Wt: 367.46
InChI Key: FSDRGDQGWYCGIX-UHFFFAOYSA-N
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Description

“N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also has a sulfonamide group (-SO2NH2), which is commonly found in many pharmaceutical drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the 2,5-dimethylfuran ring, followed by the introduction of the 3-hydroxypropyl group. The ethoxy-3-methylbenzenesulfonamide moiety would then be attached through a nucleophilic substitution or addition reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 2,5-dimethylfuran ring would contribute to the compound’s aromaticity, while the sulfonamide group would likely form hydrogen bonds with other molecules .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the furan ring could undergo electrophilic aromatic substitution, while the sulfonamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a sulfonamide group could increase its solubility in water, while the furan ring could contribute to its stability.

Scientific Research Applications

Synthesis and Crystal Structure

The synthesis and crystal structure of related sulfonamide compounds have been extensively studied. For instance, Zhang et al. (2010) unexpectedly synthesized a novel compound through an aminohalogenation reaction, characterized by multiple spectroscopic techniques and single-crystal X-ray diffraction, highlighting its anticancer property Zhang, Shi-jie, Hu, Wei-Xiao, 2010.

Photodynamic Therapy Applications

M. Pişkin, E. Canpolat, and Ö. Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit significant photophysical and photochemical properties, suggesting potential applications in photodynamic therapy for cancer treatment Pişkin, Canpolat, Öztürk, 2020.

Antimicrobial and Antifungal Activities

A series of chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were synthesized and evaluated for their anti-HIV and antifungal activities, showcasing the versatile biological applications of sulfonamide derivatives Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, Shahzad, 2007.

DNA Binding and Anticancer Activity

González-Álvarez et al. (2013) prepared mixed-ligand copper(II)-sulfonamide complexes to study their effects on DNA binding, cleavage, genotoxicity, and anticancer activity. These studies contribute to understanding the therapeutic potential of sulfonamide-based complexes in cancer treatment González-Álvarez, Alejandro Pascual-Álvarez, del Castillo Agudo, Castiñeiras, Liu-González, Borrás, Gloria Alzuet-Piña, 2013.

Computational Studies and Therapeutic Agents

Abbasi et al. (2018) synthesized a new series of sulfonamides as potential therapeutic agents for Alzheimer’s disease, demonstrating the compound's inhibitory activity against acetylcholinesterase, which is crucial for developing treatments for neurodegenerative diseases Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, Seo, 2018.

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Generally, compounds with sulfonamide groups can cause allergic reactions in some individuals .

properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-ethoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5S/c1-5-23-18-7-6-15(10-12(18)2)25(21,22)19-9-8-17(20)16-11-13(3)24-14(16)4/h6-7,10-11,17,19-20H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDRGDQGWYCGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=C(OC(=C2)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide

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